molecular formula C24H18N2O3 B2393148 (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide CAS No. 887887-54-9

(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Cat. No.: B2393148
CAS No.: 887887-54-9
M. Wt: 382.419
InChI Key: DPBPOGBKKPDRGC-NXVVXOECSA-N
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Description

(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a benzofuran core with a phenylacrylamido group and a phenyl group attached, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Phenylacrylamido Group: The phenylacrylamido group can be introduced via amide bond formation using phenylacrylic acid and an amine derivative.

    Final Coupling: The final step involves coupling the benzofuran core with the phenylacrylamido group under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the amide or phenylacrylamido groups, potentially yielding amines or reduced amide derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at the benzofuran core or phenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: It may be used as a ligand or catalyst in organic reactions.

Biology

    Biological Activity Studies: Researchers may investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

    Drug Development: The compound could be explored for its therapeutic potential in treating various diseases.

Industry

    Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran or 3-(2-benzofuranyl)acrylamide.

    Phenylacrylamido Compounds: Compounds such as N-phenylacrylamide or N-(3-phenylprop-2-en-1-yl)benzamide.

Uniqueness

(Z)-N-phenyl-3-(3-phenylacrylamido)benzofuran-2-carboxamide is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofuran or phenylacrylamido derivatives.

Properties

IUPAC Name

N-phenyl-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c27-21(16-15-17-9-3-1-4-10-17)26-22-19-13-7-8-14-20(19)29-23(22)24(28)25-18-11-5-2-6-12-18/h1-16H,(H,25,28)(H,26,27)/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBPOGBKKPDRGC-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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